molecular formula C14H14F3N3O3S B2730317 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1105200-32-5

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2730317
CAS No.: 1105200-32-5
M. Wt: 361.34
InChI Key: PRTZWWPEOIYHHK-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a pyridazinone ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-chlorobenzenesulfonamide
  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzenesulfonamide

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features, which include:

  • Pyridazinone core : A heterocyclic structure known for its diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Benzenesulfonamide moiety : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridazinone structure suggests potential inhibition of specific enzymes involved in disease pathways, particularly in cancer and inflammation.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Similar pyridazinone derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of related pyridazinone compounds against human cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of benzenesulfonamides. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]methyl}acetamideFuran ring, isoindole groupAnticancer activity
3-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideChlorine substituentModerate anti-inflammatory effects
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideMethoxy groupAntimicrobial properties

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-5-1-2-6-12(11)24(22,23)19-9-4-10-20-13(21)7-3-8-18-20/h1-3,5-8,19H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZWWPEOIYHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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